molecular formula C27H29NO6 B049546 2-Demethylspeciosine CAS No. 111509-13-8

2-Demethylspeciosine

Cat. No.: B049546
CAS No.: 111509-13-8
M. Wt: 463.5 g/mol
InChI Key: GIMKKBXYBJRFFI-FQEVSTJZSA-N
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Description

2-Demethylspeciosine (C21H23NO6), also referred to as speciocolchine, is a minor alkaloid isolated from Colchicum species. Structurally, it is characterized by the absence of a methyl group at position 2 of the colchicine skeleton, distinguishing it from its parent compound, colchicine . This demethylation alters its molecular interactions, particularly in biological systems such as microtubule dynamics. Partial synthesis of this compound and its diacetate derivative (compound 8) has been achieved to study its pharmacological properties, notably its antitubulin activity . While colchicine is a well-established inhibitor of tubulin polymerization, this compound exhibits markedly reduced potency, highlighting the critical role of methyl group positioning in bioactivity .

Properties

CAS No.

111509-13-8

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

(7S)-2-hydroxy-7-[(2-hydroxyphenyl)methyl-methylamino]-1,3,10-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one

InChI

InChI=1S/C27H29NO6/c1-28(15-17-7-5-6-8-21(17)29)20-11-9-16-13-24(33-3)26(31)27(34-4)25(16)18-10-12-23(32-2)22(30)14-19(18)20/h5-8,10,12-14,20,29,31H,9,11,15H2,1-4H3/t20-/m0/s1

InChI Key

GIMKKBXYBJRFFI-FQEVSTJZSA-N

SMILES

CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC

Isomeric SMILES

CN(CC1=CC=CC=C1O)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC

Canonical SMILES

CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC

Synonyms

2-demethylspeciosine
speciocholchine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Compound Structural Modification Key Feature
Colchicine Reference compound Methyl group at position 2
This compound Demethylation at position 2 Lacks methyl group at position 2
Diacetate 8 Acetylation of hydroxyl groups Increased lipophilicity vs. parent compound
N-Acetoacetyl-deacetylcolchicine Acetoacetyl group at N-position Retains colchicine-like activity

These modifications influence solubility, binding affinity to tubulin, and metabolic stability .

Table 2: Antitubulin Activity of this compound and Analogues

Compound Relative Potency vs. Colchicine Key Findings
Colchicine 1.0 (reference) IC50 ~0.1 μM; gold standard
N-Acetoacetyl-deacetylcolchicine Similar to colchicine Retains high in vitro activity
This compound >10-fold less potent Weak inhibition of tubulin polymerization
Diacetate 8 Less potent than parent compound Acetylation reduces activity further

Key Findings:

  • N-Acetoacetyl-deacetylcolchicine demonstrates that modifications at the N-position (e.g., acetoacetyl substitution) preserve antitubulin efficacy, mimicking colchicine’s mechanism .
  • This compound ’s reduced activity underscores the necessity of the methyl group at position 2 for optimal tubulin binding. Molecular docking studies suggest that demethylation disrupts hydrophobic interactions with tubulin’s β-subunit .

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